Azido-PEG3-Maleimide (CAS: 1858264-36-4) is a highly specialized heterobifunctional crosslinker featuring a thiol-reactive maleimide group and an azide group for copper-catalyzed or strain-promoted click chemistry (CuAAC/SPAAC) . Due to the inherent instability of the fully assembled molecule during long-term storage, it is frequently procured as a two-component kit (Azido-PEG3-amine and Maleimide-NHS ester) that is mixed in situ prior to use . The incorporation of a three-unit polyethylene glycol (PEG3) spacer provides critical hydrophilicity, increasing solubility in aqueous media compared to traditional hydrophobic alkyl linkers. Commercially, it is utilized for the synthesis of antibody-drug conjugates (ADCs), antibody-oligonucleotide conjugates (AOCs), and site-specific protein labeling where precise spatial separation and high conjugation efficiencies are required .
Substituting Azido-PEG3-Maleimide with generic alkyl-chain linkers or alternative pre-formulated crosslinkers introduces significant process risks. Alkyl crosslinkers lack sufficient hydrophilicity, frequently causing irreversible precipitation of sensitive monoclonal antibodies or requiring high concentrations of organic solvents that compromise protein tertiary structure. Furthermore, attempting to procure and store pre-synthesized Azido-PEG3-Maleimide often leads to degraded reagents, as the intact molecule degrades within hours at room temperature; utilizing the in situ kit formulation ensures maximum maleimide reactivity at the time of conjugation . Finally, utilizing shorter PEG spacers often leads to severe steric hindrance between bulky payloads and the protein surface, while longer spacers (PEG12+) can introduce unwanted hydrodynamic drag, altering the pharmacokinetic profile of therapeutic conjugates [1].
A major challenge in the procurement of maleimide-based crosslinkers is their susceptibility to rapid hydrolysis during transport and handling. The fully assembled Azido-PEG3-Maleimide molecule degrades within hours at room temperature. To circumvent this, it is procured as a two-component kit that is mixed in situ for 30 minutes prior to use. This approach guarantees near complete retention of active maleimide groups at the time of bioconjugation, whereas pre-synthesized, stored maleimide-PEG-azide linkers often exhibit significant degradation, leading to reduced coupling efficiency and wasted biological payloads .
| Evidence Dimension | Active maleimide preservation and storage stability |
| Target Compound Data | Near complete retention of reactivity via 30-minute in situ kit preparation |
| Comparator Or Baseline | Pre-synthesized, stored Azido-PEG3-Maleimide |
| Quantified Difference | Avoidance of rapid room-temperature degradation (which occurs within hours for the pre-made molecule) |
| Conditions | Room temperature mix-and-stir protocol prior to thiol conjugation |
Procuring the kit format prevents the use of degraded crosslinkers, ensuring high-yield bioconjugation and preventing the waste of high-value antibodies.
When tethering functional proteins to complex nanostructures like DNA origami, the choice of linker and intermediate is critical. Utilizing Azido-PEG3-Maleimide to conjugate charge-neutral Peptide Nucleic Acids (PNA) to proteins yields superior functional outcomes compared to direct covalent DNA conjugation. Studies demonstrate that this PEG3-mediated PNA coupling achieves a 74% coupling yield while fully retaining the target protein's functionality. In contrast, direct conjugation with highly negatively charged DNA oligonucleotides resulted in a 3-fold decrease in ligand potency due to charge-mediated impairment [1].
| Evidence Dimension | Ligand potency and protein functionality retention |
| Target Compound Data | 74% coupling yield with full retention of protein functionality (Azido-PEG3-Mal + PNA) |
| Comparator Or Baseline | Direct covalent DNA conjugation |
| Quantified Difference | 3-fold decrease in ligand potency for the baseline comparator |
| Conditions | Site-specific decoration of DNA origami nanostructures with functional proteins |
Preserving the biological activity of tethered proteins is essential for developing functional biosensors and targeted therapeutics.
In the development of Antibody-Oligonucleotide Conjugates (AOCs), controlling the Drug-to-Antibody Ratio (DAR) is critical for in vivo stability. Azido-PEG3-Maleimide enables highly specific thiol-targeting, facilitating the production of conjugates with a precise DAR of 1. Research indicates that AOCs with a DAR of 1 exhibit significantly lower rates of clearance from blood serum compared to conjugates with a DAR of 2 or 3. The specific reactivity of the maleimide group combined with the PEG3 spacer allows for this controlled stoichiometry, which is difficult to achieve with non-specific amine-reactive linkers [1].
| Evidence Dimension | Serum clearance rate dependency on DAR |
| Target Compound Data | Slower clearance rate achieved via DAR=1 (enabled by specific thiol-maleimide targeting) |
| Comparator Or Baseline | Conjugates with DAR=2 or DAR=3 |
| Quantified Difference | Substantially higher rate of clearance for DAR > 1 |
| Conditions | In vivo serum concentration tracking of anti-EGFR mAb conjugated to siRNAs |
Extending the serum half-life of therapeutic conjugates is a primary objective in drug development, directly impacting dosing regimens and efficacy.
Azido-PEG3-Maleimide is the premier choice for linking siRNAs or ASOs to monoclonal antibodies. Its thiol-specific maleimide group ensures site-specific conjugation (typically targeting reduced hinge disulfides), allowing manufacturers to strictly limit the Drug-to-Antibody Ratio (DAR) to 1. This precise control is critical for minimizing serum clearance rates and maximizing the therapeutic window of the AOC, directly building upon the pharmacokinetic advantages demonstrated in serum tracking studies [1].
For advanced biosensor and nanotechnology applications, this linker is ideal for tethering functionally intact proteins to DNA origami. By utilizing Azido-PEG3-Maleimide to attach charge-neutral PNA intermediates, researchers can avoid the charge-mediated impairment of protein function (such as a 3-fold drop in ligand potency) that typically plagues direct DNA conjugation methods [2].
In industrial or core-facility settings where reagent degradation during shipping and storage is a major concern, procuring the two-component Azido-PEG3-Maleimide kit ensures maximum reactivity. The 30-minute in situ preparation guarantees that the maleimide groups are fully active at the time of use, preventing the costly waste of valuable antibodies and payloads that occurs when using pre-synthesized linkers that have hydrolyzed at room temperature .